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Compound of Interest

Compound Name: Aminohexylgeldanamycin

Cat. No.: B15602914 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aminohexylgeldanamycin (AH-

GA), a semi-synthetic derivative of the ansamycin antibiotic Geldanamycin. As a potent inhibitor

of Heat Shock Protein 90 (Hsp90), AH-GA holds significant interest for cancer therapy and

research. This document details its chemical structure, physicochemical properties, mechanism

of action, and impact on key cellular signaling pathways. Furthermore, it provides a compilation

of quantitative data and detailed experimental protocols to support further investigation and

drug development efforts.

Structure and Chemical Identity
Aminohexylgeldanamycin is derived from Geldanamycin through the nucleophilic substitution

of the C17-methoxy group with a 6-aminohexylamine linker.[1] This modification preserves the

core benzoquinone ansamycin structure, which is crucial for its binding to Hsp90, while

introducing a primary amine that can be utilized for further chemical modifications, such as

conjugation to drug delivery systems.[1]

IUPAC Name: [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-

8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-

1(21),4,6,10,18-pentaen-9-yl] carbamate[1][2]

Synonyms: AHGDM, Geldanamycin, 17-[(6-aminohexyl)amino]-17-demethoxy-[1]
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Physicochemical Properties
The physicochemical properties of Aminohexylgeldanamycin are critical for understanding its

behavior in biological systems and for developing formulations.

Property Value Source

Molecular Formula C₃₄H₅₂N₄O₈ [1][2]

Molecular Weight 644.8 g/mol [1][2]

Appearance Solid [1]

Solubility Soluble in DMSO [1]

Boiling Point 847.9 ± 65.0 °C at 760 mmHg [1]

Density 1.2 ± 0.1 g/cm³ [1]

XLogP3 2.5 [1][2]

Hydrogen Bond Donors 5 [1][2]

Hydrogen Bond Acceptors 10 [1][2]

Rotatable Bond Count 11 [1]

Exact Mass 644.37851463 Da [1][2]

Polar Surface Area 192 Å² [1]

Heavy Atom Count 46 [1]

Mechanism of Action: Hsp90 Inhibition
Aminohexylgeldanamycin exerts its biological effects by potently inhibiting the molecular

chaperone Hsp90.[1] Hsp90 is a crucial protein responsible for the proper folding, stability, and

activation of a diverse array of "client" proteins.[1][3] In cancerous cells, many of these client

proteins are oncoproteins that are mutated or overexpressed, driving tumor growth and

survival.[1]

The mechanism of Hsp90 inhibition by Aminohexylgeldanamycin involves the following key

steps:
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Binding to the N-terminal Domain: Aminohexylgeldanamycin, like other benzoquinone

ansamycins, binds to the highly conserved ATP/ADP-binding pocket located in the N-terminal

domain of Hsp90.[1][3]

Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of

Hsp90, which is essential for its chaperone function.[1][4]

Client Protein Destabilization: The inhibition of the Hsp90 chaperone cycle leads to the

misfolding and destabilization of its client proteins.[1]

Proteasomal Degradation: These destabilized client proteins are subsequently targeted by

the ubiquitin-proteasome pathway for degradation.[1][5]

By promoting the simultaneous degradation of multiple oncoproteins,

Aminohexylgeldanamycin disrupts several key signaling pathways that drive tumorigenesis,

including those involved in proliferation, cell cycle regulation, and apoptosis.[1]
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Hsp90 chaperone cycle and its inhibition by Aminohexylgeldanamycin.

Downstream Signaling Pathways
The inhibition of Hsp90 by Aminohexylgeldanamycin leads to the degradation of a multitude

of client proteins that are crucial for cancer cell signaling and survival.[3] This section highlights

the impact on two prominent oncogenic pathways: the PI3K/Akt and MAPK/ERK pathways.
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Key Hsp90 client proteins involved in these pathways include:

HER2/ErbB2: A receptor tyrosine kinase often overexpressed in breast cancer.

Akt: A serine/threonine kinase that promotes cell survival and inhibits apoptosis.

Raf-1: A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling

cascade.

CDK4: A cyclin-dependent kinase that regulates cell cycle progression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15602914?utm_src=pdf-body-img
https://www.benchchem.com/product/b15602914?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. benchchem.com [benchchem.com]

2. Aminohexylgeldanamycin | C34H52N4O8 | CID 102441955 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. benchchem.com [benchchem.com]

4. benchchem.com [benchchem.com]

5. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Aminohexylgeldanamycin: A Technical Guide to
Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15602914#aminohexylgeldanamycin-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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